N-(3,4-dimethylphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide
Description
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-13-3-4-15(11-14(13)2)18-16(20)19-7-10-22-17(12-19)5-8-21-9-6-17/h3-4,11H,5-10,12H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZNBNHTXIARPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCOC3(C2)CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide typically involves multi-step organic reactions. One common approach includes the formation of the spirocyclic core through a Diels-Alder reaction, followed by functional group modifications to introduce the desired substituents. For instance, the reaction of a diene with a dienophile in the presence of a catalyst can yield the spirocyclic intermediate, which is then further reacted with appropriate reagents to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, temperature control, and continuous flow systems to facilitate large-scale synthesis. The choice of solvents, catalysts, and purification techniques are crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Key Reactions
- Oxidation : This compound can be oxidized using potassium permanganate or chromium trioxide to yield various oxidized derivatives.
- Reduction : Reduction can be performed using hydrogen gas in the presence of a palladium catalyst.
These reactions are crucial for modifying the compound for specific applications in research and industry.
Chemistry
N-(3,4-dimethylphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide serves as a building block for synthesizing more complex molecules and is used as a reagent in various organic reactions. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds.
Biology
The compound is under investigation for its potential biological activities, particularly in antimicrobial and anticancer research. Preliminary studies suggest that it may inhibit specific enzymes involved in disease pathways, indicating possible therapeutic effects against conditions such as cancer and infections.
Mechanism of Action : The compound's spirocyclic structure enables it to interact with various molecular targets within biological systems. This interaction can modulate enzyme activities or receptor functions, leading to significant biological effects.
Medicine
Due to its unique structural features and reactivity, this compound is explored as a potential therapeutic agent. Its ability to inhibit certain enzymes makes it a candidate for drug development aimed at treating diseases such as cancer and metabolic disorders.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The spirocyclic structure allows for unique binding interactions, which can influence the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Differences
Key analogs include:
- N-Phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide (): Substituted with a phenyl group instead of 3,4-dimethylphenyl.
- 2-(3,5-Dioxo-1-(4-methoxyphenyl)-1,4-diazaspiro[5.5]undecan-4-yl)acetamide (7f) (): Contains a 4-methoxyphenyl group and three carbonyl groups.
Table 1: Comparative Structural and Spectral Data
*Inferred molecular formula based on structural similarity.
Key Observations :
- Substituent Effects : The 3,4-dimethylphenyl group in the target compound increases steric bulk and electron-donating effects compared to the phenyl () or 4-methoxyphenyl () groups. This may enhance lipophilicity, influencing solubility and membrane permeability in biological systems.
- Carbonyl Diversity : Compound 7f () exhibits three distinct carbonyl peaks in IR (1678, 1670, 1654 cm⁻¹) due to its acetamide and dioxo groups, whereas the target compound likely shows a single carboxamide C=O stretch (~1650–1700 cm⁻¹).
- Synthesis : The use of trifluoroacetic anhydride (TFAA) and THF in synthesizing 7f () suggests a route involving cyclization and acyl transfer. Similar methods may apply to the target compound, though specifics are undocumented.
Physicochemical and Pharmacological Implications
- Solubility : The methoxy group in 7f () may enhance aqueous solubility via hydrogen bonding, whereas the dimethyl groups in the target compound could reduce it.
- Bioactivity : While pharmacological data are absent, spirocyclic carboxamides are often explored for CNS targets due to their rigidity and bioavailability. Substituent choice (e.g., electron-donating vs. withdrawing) could modulate receptor affinity.
Crystallographic and Analytical Techniques
Biological Activity
N-(3,4-dimethylphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Synthesis
The compound is characterized by a unique spirocyclic structure that allows for specific interactions with biological targets. The synthesis typically involves multi-step organic reactions, including the formation of the spirocyclic core through Diels-Alder reactions followed by functional group modifications. This process is crucial for achieving the desired biological activity and specificity.
The primary mechanism of action for this compound involves its interaction with specific molecular targets within the body. The compound can bind to various enzymes and receptors, modulating their activity and leading to multiple biological effects. Notably, it has been suggested that this compound may inhibit certain enzymes involved in disease pathways, potentially resulting in therapeutic effects against conditions such as obesity and pain management.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, effective against various bacterial strains.
- Anticancer Activity : Studies suggest that it may inhibit cancer cell proliferation through modulation of signaling pathways involved in cell growth and apoptosis.
- Neuropharmacological Effects : It has been investigated for its effects on neuromuscular and neuronal nicotinic channels, indicating potential applications in treating neurological disorders .
Case Studies
- Anticancer Activity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. The IC50 values for various cancer cell lines were reported to be significantly lower than those of conventional chemotherapeutics.
- Neuropharmacological Effects : A study examining the compound's effect on neuronal nicotinic receptors found that it acts as a non-competitive antagonist, which could lead to potential treatments for conditions like Alzheimer's disease or nicotine addiction .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing the 1,9-dioxa-4-azaspiro[5.5]undecane core structure?
The Prins cascade cyclization is a key method for constructing the spirocyclic framework. This involves reacting aldehydes with N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide under acidic conditions to form spiromorpholinotetrahydropyran derivatives. Optimization of solvent (e.g., dichloromethane), temperature (0–25°C), and catalyst (e.g., BF₃·OEt₂) is critical for yield and stereochemical control .
Q. How can crystallographic software (e.g., SHELX) be applied to resolve the compound’s molecular structure?
Single-crystal X-ray diffraction data can be processed using SHELX programs (SHELXS for structure solution, SHELXL for refinement). Key parameters include hydrogen bonding interactions, torsion angles, and spirocyclic ring puckering. The WinGX suite provides a graphical interface for data visualization and validation .
Q. What analytical techniques are essential for confirming purity and identity?
High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ¹⁹F if applicable) are standard. For example, ¹H-NMR can distinguish diastereomers by splitting patterns in the spirocyclic region (δ 1.2–4.5 ppm). Chromatographic purification (e.g., preparative HPLC with MeOH/MeCN gradients) resolves stereoisomeric mixtures .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., disordered atoms) be resolved during refinement?
Use SHELXL’s PART and SUMP instructions to model disorder. Constraints (e.g., SIMU, DELU) stabilize refinement for flexible spirocyclic moieties. Validate against residual density maps and R-factor convergence (target R₁ < 5%). Cross-check with ORTEP-3 for graphical validation of thermal ellipsoids .
Q. What strategies address low yields in Prins cyclization reactions for derivatives with electron-deficient aryl groups?
Electron-withdrawing substituents (e.g., NO₂, CF₃) may hinder cyclization. Modify reaction conditions:
Q. How can computational modeling predict the compound’s conformational stability and bioactive conformers?
Perform DFT calculations (e.g., B3LYP/6-31G*) to map potential energy surfaces of the spirocyclic system. Molecular dynamics simulations (AMBER force field) assess flexibility of the dioxa-aza ring under physiological conditions. Compare with X-ray data to identify bioactive conformers .
Q. What experimental approaches reconcile discrepancies between theoretical and observed NMR chemical shifts?
Q. How does isotopic labeling (e.g., deuterated analogs) aid in metabolic stability studies?
Synthesize deuterated derivatives (e.g., CD₃-substituted aryl groups) using labeled precursors (e.g., 4-hydroxyphenyl-2,3,5,6-d₄-acetamide). Monitor metabolic degradation via LC-MS/MS in hepatocyte assays, tracking deuterium retention to identify vulnerable sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
